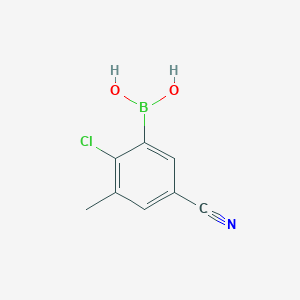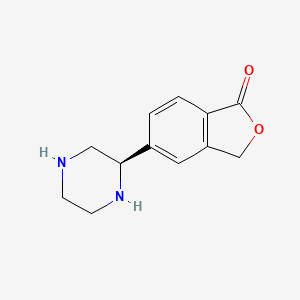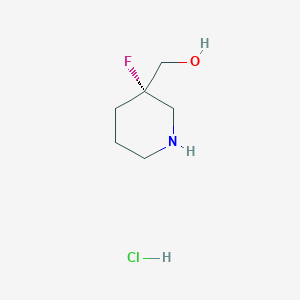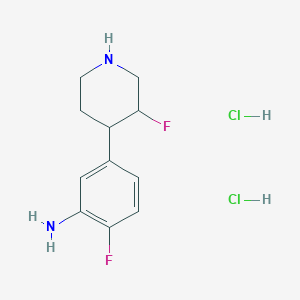
2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a trifluoroethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the trifluoroethyl group to a pyridine derivative. One common method is the reaction of 2-methoxypyridine with a trifluoroethylating agent under controlled conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to form a difluoroethyl or ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-formyl-3-(2,2,2-trifluoroethyl)pyridine, while reduction of the trifluoroethyl group can produce 2-methoxy-3-ethylpyridine .
Aplicaciones Científicas De Investigación
2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparación Con Compuestos Similares
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 2,2,2-Trifluoroethyl methacrylate
Comparison: Compared to similar compounds, 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a methoxy and a trifluoroethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
2-methoxy-3-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-6(3-2-4-12-7)5-8(9,10)11/h2-4H,5H2,1H3 |
Clave InChI |
ZHUUAQODDWTVBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15226045.png)

![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)




![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)



![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)

